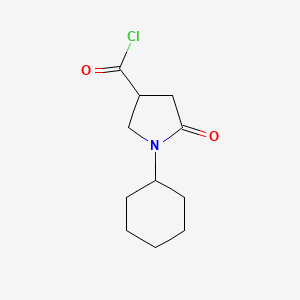

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Description

BenchChem offers high-quality 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO2/c12-11(15)8-6-10(14)13(7-8)9-4-2-1-3-5-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIATYLCSWNRCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Master File: 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

Executive Summary: The Strategic Scaffold

In the landscape of modern medicinal chemistry, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride (CAS 1181577-49-0) represents a high-value electrophilic building block.[1] It serves as the activated gateway to the N-substituted-gamma-lactam pharmacophore, a structural motif prevalent in neurotherapeutics (racetams), anti-inflammatory agents (MMP inhibitors), and antimicrobial scaffolds.[1]

Unlike simple aliphatic acid chlorides, this compound offers a rigidified, non-planar core that mimics peptide

Chemical Profile & Reactivity

| Property | Specification |

| Chemical Name | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | 229.70 g/mol |

| Core Scaffold | |

| Reactive Group | Acyl Chloride (Electrophile) |

| Solubility | Soluble in DCM, THF, Toluene; Reacts violently with water/alcohols.[1] |

| Stability | Moisture sensitive; hydrolyzes to parent acid.[1] Store under |

Reactivity Logic: The C3-position of the pyrrolidone ring is electronically unique.[1] The carbonyl chloride is activated for nucleophilic attack, but the adjacent lactam ring imparts steric constraints that influence stereoselectivity during coupling.[1] The cyclohexyl group at N1 acts as a bulky shield, protecting the lactam nitrogen from metabolic dealkylation.[1]

Synthetic Pathway & Mechanism

The synthesis of CAS 1181577-49-0 is a two-stage process rooted in "green" atom-economic chemistry.[1] It begins with the condensation of Itaconic Acid and Cyclohexylamine , followed by activation using a chlorinating agent.[1]

Stage 1: The Aza-Michael Melt (Formation of Parent Acid) [1]

-

Reaction: Cyclohexylamine attacks the

-carbon of Itaconic acid (Aza-Michael addition), followed by intramolecular cyclization (lactamization).[1] -

Why this route? It avoids toxic solvents and utilizes renewable itaconic acid.[1] The reaction is driven by the thermodynamic stability of the 5-membered lactam ring.[1]

Stage 2: Activation (Formation of Acid Chloride) [1]

-

Reaction: The parent acid (1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid) is treated with Thionyl Chloride (

).[1] -

Catalysis: A catalytic amount of DMF forms the Vilsmeier-Haack reagent (

), which activates the carboxylic acid oxygen, facilitating the substitution by chloride.[1]

Pathway Visualization

Figure 1: Synthetic workflow from raw materials to the activated scaffold.

Detailed Experimental Protocols

Safety Warning: Work must be performed in a functioning fume hood. Thionyl chloride releases HCl and

Protocol A: Synthesis of Parent Acid (Precursor)

-

Stoichiometry: Charge a round-bottom flask with Itaconic Acid (1.0 equiv) and water (3 mL/g).

-

Addition: Add Cyclohexylamine (1.0 equiv) dropwise.[1] Exothermic reaction.

-

Reflux: Heat the mixture to reflux (100°C) for 12 hours. The solution will initially be clear and may darken slightly.

-

Isolation: Cool to room temperature. Acidify with 5% HCl to pH 2.[1] The product precipitates as a white solid.[2]

-

Purification: Filter and recrystallize from water/ethanol.

-

Validation Point: Check MP (~160-162°C) and LC-MS (

).

-

Protocol B: Activation to Acid Chloride (CAS 1181577-49-0) [1]

-

Setup: Dry the Parent Acid thoroughly (vacuum oven, 50°C) to remove trace water.[1] Water destroys the reagent.[3]

-

Reaction: Suspend Parent Acid (10 g, 47.3 mmol) in anhydrous Toluene (50 mL).

-

Activation: Add Thionyl Chloride (

, 1.5 equiv) and 2 drops of dry DMF. -

Heating: Heat to 70-80°C. Gas evolution (

) indicates reaction progress. Stir for 3-4 hours until gas evolution ceases and the solid dissolves. -

Workup: Evaporate solvent and excess

under reduced pressure. Do not use water. -

Yield: The residue is the crude acid chloride (usually >95% purity), often a viscous oil or low-melting solid.[1] Use immediately for coupling.

Application Workflow: Library Generation

The primary utility of CAS 1181577-49-0 is in Parallel Medicinal Chemistry to generate amide libraries.[1] The pyrrolidone ring acts as a rigid linker, positioning the amide substituent in a specific vector relative to the cyclohexyl tail.[1]

Logic of Library Design:

-

Vector A (Cyclohexyl): Hydrophobic pocket binding.[1]

-

Vector B (Amide): Hydrogen bond donor/acceptor interactions with target proteins (e.g., GPCRs).[1]

Figure 2: Parallel synthesis workflow for diversifying the pyrrolidone scaffold.

References

-

Synthesis of Parent Acid (Itaconic Acid Pathway)

-

General Acid Chloride Activation Protocols

- Title: "Preparation of carbonyl chlorides (P

-

Source: Google Patents.[1]

- URL

-

Medicinal Chemistry of Pyrrolidinones

-

Vendor Data & Physical Properties (CAS Verification)

Sources

- 1. prepchem.com [prepchem.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1181577-49-0|1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride|BLD Pharm [bldpharm.com]

Technical Guide: Structure, Synthesis, and Properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl Chloride

Executive Summary

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a specialized heterocyclic electrophile used primarily as a building block in medicinal chemistry. It serves as an activated derivative of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, enabling the rapid introduction of the pharmacologically privileged 2-pyrrolidinone scaffold into complex molecules.

This guide details the physicochemical properties, synthetic pathways, and handling protocols for this compound.[1] It is designed for researchers requiring a lipophilic, conformationally restricted spacer for fragment-based drug discovery (FBDD), particularly in the development of antimicrobials, nootropics, and GPCR ligands.

Part 1: Structural Analysis & Physicochemical Properties[2]

Chemical Identity

The molecule consists of a 5-membered lactam (pyrrolidinone) ring substituted at the nitrogen (

| Property | Data |

| IUPAC Name | 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |

| Molecular Formula | |

| Molecular Weight | ~229.70 g/mol |

| Core Scaffold | |

| Key Functionality | Acid Chloride (Electrophile), Lactam (Polar), Cyclohexyl (Lipophilic) |

| Chirality | One chiral center at |

Structural Significance in Drug Design[4]

-

Lipophilicity Modulation: The cyclohexyl group significantly increases

compared to -

Conformational Restriction: The pyrrolidinone ring locks the orientation of the carbonyl "warhead," reducing the entropic penalty upon binding to biological targets.

-

Reactivity: The carbonyl chloride moiety acts as a hard electrophile, readily reacting with nucleophiles (amines, alcohols, thiols) to form stable amides, esters, and thioesters.

Part 2: Synthetic Pathway & Production[1]

The synthesis of 1-cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a two-stage process. The first stage involves the construction of the pyrrolidinone ring via a cascade reaction, followed by the activation of the carboxylic acid.

Stage 1: The Aza-Michael Cascade

The precursor, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 5019-2227), is synthesized by reacting itaconic acid with cyclohexylamine .

-

Mechanism: The amine acts as a nucleophile, attacking the

-carbon of itaconic acid (Aza-Michael addition). This is followed by an intramolecular condensation (cyclization) to form the lactam ring. -

Atom Economy: This reaction is highly atom-economical, releasing only water.

Stage 2: Chlorination (Activation)

The carboxylic acid is converted to the acid chloride using a chlorinating agent. Thionyl chloride (

Synthesis Workflow Diagram

Figure 1: Synthetic pathway from commodity chemicals to the activated acid chloride.

Part 3: Detailed Experimental Protocol

Synthesis of the Acid Precursor[1]

-

Reagents: Itaconic acid (1.0 eq), Cyclohexylamine (1.0 eq), Water (Solvent).

-

Procedure:

-

Dissolve itaconic acid in water.

-

Add cyclohexylamine dropwise (exothermic reaction).

-

Reflux the mixture for 12–14 hours. The initial salt forms the amide and then cyclizes.

-

Cool to room temperature. Acidify with HCl to pH ~2 to precipitate the carboxylic acid.

-

Purification: Recrystallize from ethanol/water.

-

Validation:

NMR should show the disappearance of alkene protons from itaconic acid and the appearance of the pyrrolidine ring protons (multiplets around 2.5–4.0 ppm).

-

Conversion to Carbonyl Chloride

Note: This compound is moisture-sensitive and typically generated in situ or used immediately.

-

Setup: Flame-dried round-bottom flask,

atmosphere. -

Reagents: Precursor Acid (1.0 eq), Oxalyl Chloride (1.2 eq), DMF (catalytic, 2-3 drops), Dry Dichloromethane (DCM).

-

Procedure:

-

Suspend the acid in dry DCM.

-

Add catalytic DMF.

-

Add oxalyl chloride dropwise at 0°C. Gas evolution (

, -

Stir at room temperature for 2–4 hours until gas evolution ceases and the solid dissolves (indicating conversion to the soluble acid chloride).

-

Isolation: Concentrate under reduced pressure to remove excess oxalyl chloride and solvent. The residue is the crude acid chloride (usually a viscous oil or low-melting solid).

-

-

Usage: Redissolve immediately in dry solvent (DCM/THF) for the subsequent coupling step.

Part 4: Reactivity & Applications in Medicinal Chemistry

Primary Reaction: Nucleophilic Acyl Substitution

The chloride is a "hard" electrophile. It reacts with nucleophiles via a tetrahedral intermediate, releasing

| Nucleophile | Product Class | Application |

| Primary/Secondary Amines | Amides | Peptidomimetics, Kinase Inhibitors |

| Alcohols | Esters | Prodrugs (improved solubility/bioavailability) |

| Hydrazines | Hydrazides | Precursors for heterocycles (1,3,4-oxadiazoles) |

| Thiols | Thioesters | Chemical Biology probes |

Application Workflow: Library Generation

In high-throughput synthesis, this chloride is used to generate libraries of "N-capped" pyrrolidinones.

Figure 2: Workflow for utilizing the chloride in parallel medicinal chemistry.

Part 5: Handling, Stability & Safety[5]

Stability Profile

-

Hydrolysis: Highly susceptible. Upon contact with atmospheric moisture, it reverts to the carboxylic acid and releases HCl gas.

-

Storage: Must be stored under inert gas (Argon/Nitrogen) in a desiccator. Long-term storage is not recommended; synthesize fresh.

Analytical Characterization (QC)

Since the chloride is unstable, QC is often performed by quenching a small aliquot with methanol and analyzing the resulting methyl ester.

-

IR Spectroscopy (Direct): Look for the shift of the carbonyl stretch.

-

Acid Precursor:

(Broad, H-bonded). -

Acid Chloride:

(Sharp, high frequency due to inductive effect of Cl).

-

-

TLC: The chloride will streak or hydrolyze on silica. Run the methanol-quenched sample (Methyl Ester) which will have a higher

than the acid.

Safety Hazards

-

Corrosive: Causes severe skin burns and eye damage.[3][4][5]

-

Lachrymator: Vapors are irritating to the respiratory tract.

-

PPE: Fume hood, neoprene gloves, and chemical splash goggles are mandatory.

References

-

Synthesis of Pyrrolidinone Precursors: Title: Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. Source: National Institutes of Health (PMC). URL:[Link] Context: Describes the reaction of itaconic acid with amines to form the 5-oxopyrrolidine-3-carboxylic acid scaffold.

-

Reactivity of Itaconic Acid Derivatives: Title: Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids.[6] Source: Frontiers in Chemistry / PMC. URL:[Link] Context: Detailed mechanism of the aza-Michael addition and subsequent cyclization.

-

Medicinal Chemistry Applications: Title: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives.[7] Source: National Institutes of Health (PMC). URL:[Link] (Note: Link directs to related pyrrolidinone derivative research).

Sources

- 1. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. Cyclohexylacetyl chloride | C8H13ClO | CID 2757989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Pyrrolidinone-Based Acid Chlorides for Medicinal Chemistry

Abstract

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its value stems from favorable physicochemical properties, including hydrogen bonding capacity and conformational flexibility, which facilitate effective interactions with a wide range of biological targets.[1] This guide provides an in-depth technical overview of a highly reactive and versatile subclass of these compounds: pyrrolidinone-based acid chlorides. We will explore the synthesis of their carboxylic acid precursors, the critical activation step to the acid chloride, and their subsequent application in the construction of complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic intermediates.

The Strategic Value of the Pyrrolidinone Core in Drug Design

The five-membered lactam structure of pyrrolidinone is a cornerstone of modern drug discovery, appearing in over 20 FDA-approved drugs.[1] This prevalence is not coincidental; the scaffold offers a unique combination of benefits:

-

Favorable Physicochemical Properties: The pyrrolidinone nucleus imparts a degree of polarity and hydrogen bonding capability that often enhances aqueous solubility and cell permeability, crucial parameters for drug efficacy.[1][2]

-

Structural & Stereochemical Diversity: The non-planar, sp³-hybridized nature of the ring allows for the creation of three-dimensional structures that can effectively explore the pharmacophore space of a target protein.[2] The inherent chirality of many pyrrolidinone precursors, such as pyroglutamic acid, provides a straightforward entry into enantiomerically pure drug candidates.

-

Proven Biological Activity: Pyrrolidinone derivatives have demonstrated a vast spectrum of biological activities, including antiviral, anticancer, antibacterial, and neuroprotective effects.[1][3]

The introduction of an acid chloride functional group onto this scaffold transforms it into a highly reactive electrophile, primed for coupling with a diverse array of nucleophiles to rapidly generate libraries of compounds for screening.

Synthesis of Pyrrolidinone Carboxylic Acid Precursors

The journey to a pyrrolidinone-based acid chloride begins with the synthesis or acquisition of its corresponding carboxylic acid. The most common and strategically important precursor is 5-oxopyrrolidine-2-carboxylic acid, also known as pyroglutamic acid.[4]

Pyroglutamic acid is a natural amino acid derivative formed from the cyclization of glutamic acid or glutamine.[4] It is commercially available in both L- and D-enantiomeric forms, providing a valuable chiral pool for asymmetric synthesis.

While pyroglutamic acid is the most prominent starting material, other substituted pyrrolidinone carboxylic acids can be synthesized through various methods, including:

-

Multi-component reactions involving anilines, aldehydes, and diethyl acetylenedicarboxylate.[5]

-

Cyclization of amino acid derivatives.[6]

-

Ring-opening and rearrangement cascades of cyclopropanes with arylsulfonamides.[7]

The choice of precursor synthesis depends on the desired substitution pattern on the pyrrolidinone ring, which is a critical consideration for structure-activity relationship (SAR) studies.[1]

Activation to Pyrrolidinone-Based Acid Chlorides: Reagents and Protocols

The conversion of the carboxylic acid to the highly reactive acid chloride is the pivotal step. This transformation must be efficient and clean, as the resulting acid chloride is often used immediately in the next step without purification due to its inherent instability.[8][9]

Common chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[10]

-

Thionyl Chloride (SOCl₂): A powerful and cost-effective reagent. The reaction is typically performed neat or in a non-protic solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies workup.[10]

-

Oxalyl Chloride ((COCl)₂): A milder and more selective reagent, often preferred when sensitive functional groups are present.[10][11] These reactions are typically run in an inert solvent like dichloromethane (DCM) at room temperature, often with a catalytic amount of N,N-dimethylformamide (DMF).[10] The DMF reacts with oxalyl chloride to form the Vilsmeier reagent, which is the active catalytic species.[11]

The choice between these reagents is dictated by the substrate's tolerance to harsh conditions. For robust precursors like pyroglutamic acid, thionyl chloride is often suitable. For more complex and sensitive substrates, the milder conditions offered by oxalyl chloride are advantageous.[12]

Logical Workflow for Acid Chloride Formation and Use

The following diagram illustrates the typical workflow from a carboxylic acid precursor to a final, coupled product.

Caption: General workflow for the synthesis and reaction of pyrrolidinone acid chlorides.

Reactivity, Stability, and Handling

Acyl chlorides are among the most reactive carboxylic acid derivatives.[13] Their high reactivity is a double-edged sword: it allows for facile reaction with a wide range of nucleophiles but also makes them susceptible to degradation.

Key Considerations:

-

Moisture Sensitivity: Acyl chlorides react readily with water to hydrolyze back to the corresponding carboxylic acid.[13] Therefore, all reactions must be conducted under anhydrous (dry) conditions, typically under an inert atmosphere of nitrogen or argon. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.

-

Stability: The stability of an acyl chloride is influenced by electronic and steric factors.[8] Electron-withdrawing groups can decrease stability, while bulky groups near the carbonyl can increase it by sterically hindering nucleophilic attack.[8] Generally, pyrrolidinone-based acid chlorides are not isolated and are used in situ (in the reaction mixture) immediately after their formation.

-

Handling: Due to their reactivity and the often-corrosive nature of the chlorinating agents used, these compounds should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Case Studies in Medicinal Chemistry

The true value of pyrrolidinone-based acid chlorides is demonstrated in their application to synthesize molecules with therapeutic potential. The acid chloride serves as a key intermediate to form stable amide or ester bonds, linking the pyrrolidinone core to other pharmacophoric fragments.

Example Application: Synthesis of Dopamine D2 Receptor Antagonists

The synthesis of drugs like Raclopride and Remoxypride, which are selective dopamine D2 antagonists, can involve the use of an acid chloride intermediate.[6] In these syntheses, a substituted benzoic acid is converted to its acid chloride using thionyl chloride.[6] This reactive intermediate is then coupled with a chiral pyrrolidine-containing amine to form the final active pharmaceutical ingredient.[6] While the acid chloride in this specific example is on the aromatic partner, the principle is identical: an acid chloride is used to efficiently forge a critical amide bond with a pyrrolidinone-containing fragment.

Reaction Mechanism: Amide Bond Formation

The reaction of a pyrrolidinone acid chloride with a primary amine (R-NH₂) to form a secondary amide is a classic example of nucleophilic acyl substitution.

Caption: Mechanism of amide formation via nucleophilic acyl substitution.

Detailed Experimental Protocols

The following protocols are generalized and should be adapted based on the specific substrate and scale.

Protocol 1: Synthesis of (S)-5-Oxopyrrolidine-2-carbonyl chloride

Materials:

-

(S)-Pyroglutamic acid (1.0 eq)

-

Oxalyl chloride (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF, 1-2 drops)

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet.

Procedure:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen.

-

Allow the flask to cool to room temperature. Add (S)-Pyroglutamic acid and anhydrous DCM.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add a catalytic amount of DMF (1-2 drops) to the suspension.

-

Slowly add oxalyl chloride dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (CO₂, CO, HCl) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.

-

The resulting solution of (S)-5-oxopyrrolidine-2-carbonyl chloride in DCM is highly reactive and should be used immediately without isolation.

Protocol 2: Amide Coupling with a Primary Amine

Materials:

-

Solution of pyrrolidinone acid chloride from Protocol 1 (1.0 eq)

-

Primary amine (e.g., benzylamine) (1.1 eq)

-

Anhydrous base (e.g., triethylamine or pyridine) (2.2 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

In a separate flame-dried flask under nitrogen, dissolve the primary amine and the anhydrous base in anhydrous DCM.

-

Cool this amine solution to 0 °C in an ice bath.

-

Slowly add the freshly prepared acid chloride solution (from Protocol 1) to the stirred amine solution via a cannula or dropping funnel.

-

Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-16 hours (monitor by TLC or LC-MS).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired amide.

Quantitative Data Summary

The choice of chlorinating agent can significantly impact reaction conditions and outcomes.

| Reagent | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | Neat or solvent, reflux[10] | SO₂, HCl (gas) | Low cost, volatile byproducts | Harsh conditions, less selective |

| Oxalyl Chloride | DCM, 0°C to RT, cat. DMF[10] | CO₂, CO, HCl (gas) | Mild conditions, high selectivity | Higher cost, toxic |

Conclusion

Pyrrolidinone-based acid chlorides are potent and valuable intermediates in medicinal chemistry. Their high reactivity, facilitated by straightforward activation from readily available carboxylic acid precursors, allows for the rapid and efficient synthesis of diverse compound libraries. While their handling requires care due to moisture sensitivity, the synthetic advantages they offer in creating complex, biologically relevant molecules make them an indispensable tool for drug discovery professionals. Understanding the principles of their formation and reactivity is key to unlocking the full potential of the privileged pyrrolidinone scaffold.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Retrieved February 12, 2026, from [Link]

-

Saeed, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Retrieved February 12, 2026, from [Link]

-

Asifa, M., & Alghamdi, S. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Retrieved February 12, 2026, from [Link]

-

Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (n.d.). National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Amidic conjugation of N-acyl-2-piperidones biased towards lactam carbonyl carbon. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens. (2021). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Chlorination of L-pyroglutamic acid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

-

Acyl chlorides stability. (2020). Sciencemadness Discussion Board. Retrieved February 12, 2026, from [Link]

-

Acyl chloride. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Reactions of Acid Chlorides (ROCl) with Nucleophiles. (n.d.). Chemistry Steps. Retrieved February 12, 2026, from [Link]

-

Pyroglutamic acid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. (2014). Royal Society of Chemistry. Retrieved February 12, 2026, from [Link]

-

Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. (2021). ACS Omega. Retrieved February 12, 2026, from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Synthesis of Functionalized Pyrrolidinone Scaffolds via Smiles-Truce Cascade. (2023). ACS Publications. Retrieved February 12, 2026, from [Link]

- Conversion of pyroglutamic acid to glutamic acid. (1958). Google Patents.

-

Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2023). ChemRxiv. Retrieved February 12, 2026, from [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). National Library of Medicine. Retrieved February 12, 2026, from [Link]

-

Acid to Acid Chloride - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 12, 2026, from [Link]

-

Synthesis and Chemical Biology of Oxazolidinone and Pyrrolidine Natural Products. (n.d.). Grantome. Retrieved February 12, 2026, from [Link]

-

Acyl chloride synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]

-

Recent Advances in the Synthesis of Pyrrolidines. (2023). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pyroglutamic acid - Wikipedia [en.wikipedia.org]

- 5. Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 11. Acyl chloride - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

The 5-Oxopyrrolidine-3-Carbonyl Chloride Scaffold: A Privileged Core in Modern Drug Discovery

Abstract

The 5-oxopyrrolidine scaffold, a core structural motif derived from pyroglutamic acid, has emerged as a "privileged" scaffold in medicinal chemistry. Its inherent chirality, conformational rigidity, and synthetic tractability make it an invaluable building block for the design of novel therapeutics targeting a wide array of diseases. This technical guide delves into the synthesis, chemical properties, and diverse applications of a key derivative, 5-oxopyrrolidine-3-carbonyl chloride, providing researchers and drug development professionals with a comprehensive understanding of its utility in constructing innovative and potent pharmacological agents.

Introduction: The Significance of the 5-Oxopyrrolidine Core

The 5-oxopyrrolidine ring system, also known as the pyroglutamate or 2-pyrrolidinone moiety, is a five-membered lactam that is a constituent of numerous natural products and approved pharmaceutical agents. Its prevalence in biologically active molecules underscores its favorable physicochemical properties and ability to engage in specific interactions with biological targets. The rigid, cyclic nature of the scaffold reduces the conformational flexibility of a molecule, which can lead to enhanced binding affinity and selectivity for a target receptor or enzyme.[1]

Pyroglutamic acid, the parent compound, is a chiral and readily available starting material, often derived from the cyclization of glutamic acid.[1][2][3] This provides a cost-effective entry point for the asymmetric synthesis of complex molecules.[2][3] The 5-oxopyrrolidine scaffold itself can be found in drugs with diverse therapeutic applications, including nootropics like Nebracetam and anticonvulsants such as Ethosuximide.[4] Furthermore, derivatives of this scaffold have demonstrated promising anticancer, antimicrobial, and anti-inflammatory activities in preclinical studies.[5][6][7][8][9][10]

The introduction of a carbonyl chloride group at the 3-position of the 5-oxopyrrolidine ring creates a highly reactive and versatile intermediate: 5-oxopyrrolidine-3-carbonyl chloride. This acyl chloride is an excellent electrophile, primed for reaction with a wide range of nucleophiles to form stable amide, ester, and other linkages, making it a cornerstone for library synthesis and lead optimization in drug discovery programs.

Synthesis and Chemical Properties of 5-Oxopyrrolidine-3-Carbonyl Chloride

The preparation of 5-oxopyrrolidine-3-carbonyl chloride typically starts from 5-oxopyrrolidine-3-carboxylic acid. The carboxylic acid can be synthesized through various methods, including the reaction of itaconic acid with an appropriate amine.[6][11]

Synthesis of the Precursor: 5-Oxopyrrolidine-3-carboxylic Acid

A common and straightforward synthesis of the carboxylic acid precursor involves the reaction of itaconic acid with an amine, followed by cyclization. For instance, reacting itaconic acid with o-aminophenol in water under reflux conditions yields 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid.[6]

Experimental Protocol: Synthesis of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[6]

-

To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol).

-

Heat the mixture at reflux for 12 hours.

-

Cool the reaction mixture. The product will precipitate out of the solution.

-

Filter the precipitate, wash with water, and dry to obtain the desired product.

Conversion to the Acyl Chloride

The conversion of the carboxylic acid to the highly reactive acyl chloride is a critical step. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[12] These reagents readily convert the carboxylic acid to the corresponding acyl chloride, which can often be used in the next step without purification.

Causality Behind Reagent Choice:

-

Thionyl Chloride (SOCl₂): A widely used and cost-effective reagent. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.

-

Oxalyl Chloride ((COCl)₂): Often preferred for its milder reaction conditions and the volatile nature of its byproducts (CO, CO₂, and HCl). This can be advantageous when working with sensitive substrates.

Experimental Protocol: General Procedure for Acyl Chloride Formation[12]

Caution: Acyl chlorides are highly reactive and moisture-sensitive.[13][14][15] Reactions should be carried out under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, suspend or dissolve the 5-oxopyrrolidine-3-carboxylic acid in an aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate).

-

Slowly add an excess of thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) to the stirring mixture. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.

-

Heat the reaction mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

-

Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure. The resulting crude 5-oxopyrrolidine-3-carbonyl chloride can often be used directly in the subsequent reaction.

Reactivity and Stability

5-Oxopyrrolidine-3-carbonyl chloride is a highly reactive electrophile. The chlorine atom is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack.[16] It readily reacts with a variety of nucleophiles, most notably primary and secondary amines, to form stable amide bonds.[12][16][17][18]

Key Reactions:

-

Amide Bond Formation (Aminolysis): This is the most common application of this scaffold. The reaction with a primary or secondary amine, typically in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct, yields the corresponding amide.[16]

-

Ester Formation: Reaction with alcohols, often in the presence of a base, leads to the formation of esters.

-

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it can be used to acylate aromatic rings.

Stability Considerations:

Due to its high reactivity, 5-oxopyrrolidine-3-carbonyl chloride is sensitive to moisture and will readily hydrolyze back to the carboxylic acid in the presence of water.[13][14][15] Therefore, it must be handled under anhydrous conditions and is typically generated in situ or used immediately after preparation.[12]

Applications in Drug Discovery

The 5-oxopyrrolidine-3-carbonyl chloride scaffold is a powerful tool for the synthesis of diverse compound libraries for high-throughput screening and for the optimization of lead compounds. Its ability to readily form amide bonds is particularly valuable, as the amide linkage is a key structural feature in a vast number of pharmaceuticals.

Anticancer Agents

Derivatives of the 5-oxopyrrolidine scaffold have shown significant promise as anticancer agents.[5][8] For instance, novel 5-oxopyrrolidine-3-carbohydrazides have been synthesized and evaluated as potent protein kinase inhibitors.[19][5] Molecular docking studies have suggested that these compounds may act as multi-kinase inhibitors, targeting key proteins such as SCR and BRAF.[5]

The synthesis of these compounds often involves the reaction of a 5-oxopyrrolidine-3-carbohydrazide with various aldehydes to form hydrazones.[19] The carbohydrazide itself can be prepared from the corresponding ester, which is in turn synthesized from the carboxylic acid. This highlights the central role of the 5-oxopyrrolidine-3-carboxylic acid core.

Antimicrobial Agents

The 5-oxopyrrolidine scaffold has also been incorporated into molecules with potent antimicrobial activity.[4][6][7][8] Studies have shown that derivatives of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit structure-dependent antimicrobial activity against Gram-positive pathogens, including multidrug-resistant Staphylococcus aureus strains.[6][8]

The synthetic versatility of the 5-oxopyrrolidine-3-carbonyl chloride intermediate allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Other Therapeutic Areas

The applications of the 5-oxopyrrolidine scaffold extend beyond oncology and infectious diseases. Derivatives have been investigated for a variety of other therapeutic indications:

-

Anti-inflammatory Agents: L-pyroglutamic acid analogues have demonstrated anti-inflammatory activity.[9][10]

-

Antihypertensive Agents: Pyroglutamic acid has been used as a precursor for the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[1][2][3]

-

Antifungal Agents: Certain L-pyroglutamic acid esters have shown significant antifungal activity.[9][10]

The following table summarizes some of the biological activities reported for derivatives of the 5-oxopyrrolidine scaffold:

| Biological Activity | Target/Mechanism of Action (if known) | Reference(s) |

| Anticancer | Protein Kinase Inhibition (e.g., SCR, BRAF) | [19][5] |

| Antimicrobial | Inhibition of Gram-positive bacteria (e.g., S. aureus) | [6][8] |

| Anti-inflammatory | Inhibition of NO production | [9][10] |

| Antihypertensive | ACE Inhibition | [1][2][3] |

| Antifungal | Inhibition of fungal growth (e.g., P. infestans) | [9][10] |

Experimental Workflows and Methodologies

The following sections provide detailed, step-by-step methodologies for key experiments involving the 5-oxopyrrolidine-3-carbonyl chloride scaffold.

Workflow for Library Synthesis via Amide Bond Formation

This workflow outlines the general procedure for synthesizing a library of amides from 5-oxopyrrolidine-3-carbonyl chloride and a diverse set of primary and secondary amines.

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and bioactivities evaluation of l-pyroglutamic acid analogues from natural product lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Amide Synthesis [fishersci.co.uk]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Amide synthesis by acylation [organic-chemistry.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine Building Blocks for Drug Discovery

<

Abstract

The 1-cyclohexyl-5-oxopyrrolidine core, a subset of the broader pyrrolidinone family, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique three-dimensional structure, arising from the sp³-hybridized carbon atoms and the non-planar nature of the five-membered ring, allows for efficient exploration of pharmacophore space.[2][3] This guide provides an in-depth analysis of the synthesis, chemical manipulation, and application of building blocks containing the 1-cyclohexyl-5-oxopyrrolidine moiety. We will explore the causal reasoning behind synthetic strategies, detail robust experimental protocols, and examine the structure-activity relationships (SAR) that drive its use in developing novel therapeutics for a range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4][5]

Introduction: The Strategic Value of the Pyrrolidinone Core

The pyrrolidinone nucleus is a cornerstone of modern drug design, prized for its versatile physicochemical properties which include hydrogen bonding capacity and conformational flexibility.[1] This five-membered lactam is prevalent in numerous natural products and FDA-approved drugs.[2] The presence of the cyclohexyl group at the N-1 position introduces significant lipophilicity and steric bulk, which can be strategically leveraged to modulate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) and to enhance binding affinity with specific biological targets.

The non-planar puckering of the pyrrolidine ring, influenced by its substituents, creates distinct three-dimensional arrangements that are critical for enantioselective interactions with protein binding sites.[2] This structural feature is a key advantage over flat, aromatic systems, offering a pathway to highly potent and selective drug candidates.[2] This guide will focus specifically on the 1-cyclohexyl variant, a building block that combines the benefits of the pyrrolidinone core with the modulatory effects of a bulky aliphatic substituent.

Synthesis of the 1-Cyclohexyl-5-oxopyrrolidine Scaffold

The construction of the 1-cyclohexyl-5-oxopyrrolidine core is achievable through several reliable synthetic routes. The choice of method is often dictated by the availability of starting materials, desired scale, and the need for specific substitutions on the pyrrolidinone ring.

Route A: Direct Amidation of γ-Butyrolactone

The most direct and atom-economical approach is the catalytic amidation of γ-butyrolactone with cyclohexylamine. This reaction involves the nucleophilic attack of the amine on the lactone's carbonyl carbon, leading to ring-opening followed by an intramolecular cyclization/dehydration to form the lactam.

Causality of Experimental Choices:

-

Catalyst: While this reaction can be driven thermally at high temperatures, catalytic methods are preferred for efficiency and milder conditions.[6] Boronic acids are effective catalysts as they activate the carboxylic acid intermediate (formed after ring-opening) towards amidation.[7]

-

Reaction Conditions: The removal of water is crucial to drive the equilibrium towards the formation of the amide. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by using dehydrating agents.[7]

Detailed Experimental Protocol: Boronic Acid-Catalyzed Synthesis

Materials:

-

γ-Butyrolactone

-

Cyclohexylamine

-

3,5-bis(trifluoromethyl)phenylboronic acid (catalyst)

-

Toluene

-

Magnesium Sulfate (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine

-

Silica gel for column chromatography

-

Solvents: Hexane, Ethyl Acetate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add γ-butyrolactone (1.0 eq), cyclohexylamine (1.1 eq), and 3,5-bis(trifluoromethyl)phenylboronic acid (0.05 eq) in toluene (approx. 0.5 M).

-

Heating: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Reaction Monitoring (Trustworthiness Check): Track the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of γ-butyrolactone. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 1-cyclohexyl-5-oxopyrrolidine as a clear liquid.[8]

Route B: Cyclization of N-Substituted Carboxylic Acids

An alternative strategy involves the formation of a linear precursor, N-cyclohexyl-4-halobutanamide, followed by an intramolecular cyclization. For instance, reacting 4-chlorobutanoyl chloride with cyclohexylamine yields the intermediate amide, which can then be cyclized under basic conditions.

Causality of Experimental Choices:

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for the cyclization step. It deprotonates the amide nitrogen, creating a potent intramolecular nucleophile that readily displaces the terminal halide to form the five-membered ring. Weaker bases may result in slower or incomplete reactions.

Workflow for Two-Step Synthesis

Caption: Two-step synthesis of the target scaffold.

Chemical Reactivity and Derivatization

The 1-cyclohexyl-5-oxopyrrolidine core offers several positions for chemical modification, enabling the creation of diverse libraries for drug screening. The primary sites for functionalization are the C-3 and C-4 positions of the pyrrolidinone ring.

α-Functionalization (C-3 Position)

The carbon atom alpha to the carbonyl group (C-3) can be functionalized through enolate chemistry. For example, deprotonation with a strong base like Lithium Diisopropylamide (LDA) followed by reaction with an electrophile allows for the introduction of a wide range of substituents. A particularly useful derivative is 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, which serves as a versatile handle for further elaboration, such as amide bond formation.[9][10]

Application in Bioactive Molecules: A Case Study

The 1-cyclohexyl-5-oxopyrrolidine-3-carboxamide substructure is found in various compounds explored for biological activity.[11] For example, derivatives have been synthesized and tested for anticancer and antimicrobial activities.[10][12] The synthesis of these derivatives typically involves coupling the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid with a desired amine using standard peptide coupling reagents.

Detailed Experimental Protocol: Amide Coupling

Materials:

-

1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid[13]

-

Target Amine (e.g., 3,5-dichloroaniline)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Activation: Dissolve 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 20 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the target amine (1.0 eq) to the activated mixture.

-

Reaction Monitoring (Trustworthiness Check): Monitor the reaction by LC-MS until the starting carboxylic acid is fully consumed (typically 2-4 hours).

-

Work-up: Pour the reaction mixture into water to precipitate the product. Filter the solid or extract with ethyl acetate if the product is soluble.

-

Purification: Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over sodium sulfate, concentrate, and purify by column chromatography or recrystallization to obtain the final amide product.[11]

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

Derivatives of the 1-cyclohexyl-5-oxopyrrolidine core have been investigated for a wide array of pharmacological activities.[4] The cyclohexyl group often plays a crucial role in fitting into hydrophobic pockets of target proteins.

Anticancer and Antimicrobial Activity

Studies have shown that modifying the C-3 position of the N-aryl-5-oxopyrrolidine core with different hydrazone moieties can lead to potent anticancer and antimicrobial agents.[10][12] The general scaffold allows for systematic variation to probe the SAR.

| Compound Class | R-Group at C-3 Position | Observed Activity | Key Finding |

| Hydrazones[10] | -C(=O)NHN=CH-Ar | Anticancer (A549 cells) | A free amino group on the N-1 phenyl ring enhances anticancer activity.[10] |

| Hydrazones[12] | -C(=O)NHN=CH-HetAr | Antibacterial (S. aureus) | A 5-nitrothienyl fragment at the hydrazone position shows potent activity.[12] |

| Carboxamides[11] | -C(=O)NH-Ar | Undisclosed (Screening) | Demonstrates a common template for library synthesis. |

Table 1: Summary of Structure-Activity Relationships for C-3 substituted 1-Aryl/Cyclohexyl-5-oxopyrrolidines.

Central Nervous System (CNS) Applications

The broader N-cyclohexyl amide and pyrrolidine scaffolds are also prevalent in compounds targeting the CNS. For instance, derivatives have been explored as mGluR5 negative allosteric modulators for potential anxiolytic activity and as ligands for the dopamine transporter.[14][15] In these cases, the cyclohexyl group's conformation and lipophilicity are critical for crossing the blood-brain barrier and for precise interaction with the receptor binding site.

Illustrative Signaling Pathway

Many anticancer agents containing privileged scaffolds like pyrrolidinone ultimately induce apoptosis (programmed cell death).[1] The diagram below illustrates a simplified, generalized pathway that such a compound might influence.

Caption: Generalized apoptotic pathway influenced by a drug.

Future Outlook

The 1-cyclohexyl-5-oxopyrrolidine scaffold continues to be a highly valuable building block in medicinal chemistry. Its proven track record, synthetic accessibility, and amenability to diversification make it a reliable starting point for hit-to-lead campaigns. Future research will likely focus on leveraging this core in novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where the cyclohexylpyrrolidinone moiety can serve as a robust anchor for binding to target proteins or ligases. The continued exploration of stereochemically pure derivatives will also be crucial for developing next-generation therapeutics with improved selectivity and reduced off-target effects.[2]

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4863. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]

-

Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis Applications of N-Cyclohexyl-2-Pyrrolidone: A Versatile Intermediate. Inno Pharmchem. [Link]

-

Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PubMed. [Link]

-

Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl-N-[2-(1-pyrrolidinyl)cyclohexyl]propanamides. Pharmazie, 54(7), 499-502. [Link]

-

Catalytic Amidation (n.d.). Catalyticamidation.com. [Link]

-

PubChem (n.d.). 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide. PubChem. [Link]

-

PubChem (n.d.). N-Cyclohexyl-2-pyrrolidone. PubChem. [Link]

-

Ashland (n.d.). CHP - N-Cyclohexyl-2-Pyrrolidone. Ashland. [Link]

-

Al-Zoubi, R. M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5025. [Link]

-

Wikipedia (n.d.). N-Cyclohexyl-2-pyrrolidone. Wikipedia. [Link]

-

Getzler, Y. D. Y. L., et al. (2001). Gamma-butyrolactone synthesis via catalytic asymmetric cyclocarbonylation. Journal of the American Chemical Society, 123(26), 6457-8. [Link]

-

Journal of Pharmaceutical Negative Results (2022). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Journal of Pharmaceutical Negative Results. [Link]

-

Zhou, H., et al. (2013). Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(5), 1398-406. [Link]

-

Sabatini, M. T., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(1), 109-116. [Link]

- Google Patents (2007). A process for the preparation of compounds of formula (III).

-

Catalytic Amidation (n.d.). Catalytic Amidation Reviews. Catalyticamidation.com. [Link]

-

Hong, S. Y., et al. (2018). Selective formation of γ-lactams via C–H amidation enabled by tailored iridium catalysts. Science, 359(6379), 1016-1021. [Link]

-

Jasinauskas, A., et al. (2022). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 27(24), 8963. [Link]

-

Al-Zoubi, R. M., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4843. [Link]

-

Rothman, R. B., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3992-4001. [Link]

-

Zheng, J., et al. (2009). SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, 78(1), 189-195. [Link]

-

Martínez-Ramos, F., et al. (2021). A One-Pot Six-Component Reaction for the Synthesis of 1,5-Disubstituted Tetrazol-1,2,3-Triazole Hybrids and Their Cytotoxic Activity against the MCF-7 Cell Line. Molecules, 26(11), 3169. [Link]

-

PrepChem (2018). Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. PrepChem.com. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Catalytic Amidation [catalyticamidation.info]

- 7. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-Cyclohexyl-2-pyrrolidone CAS#: 6837-24-7 [m.chemicalbook.com]

- 9. Compound 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]

- 10. mdpi.com [mdpi.com]

- 11. 1-Cyclohexyl-N-(3,5-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide | C17H20Cl2N2O2 | CID 623482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. You are being redirected... [hit2lead.com]

- 14. Discovery and structure-activity relationship of 1,3-cyclohexyl amide derivatives as novel mGluR5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride, a key building block in medicinal chemistry. With a molecular weight of 229.70 g/mol , this acyl chloride is a reactive intermediate derived from 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid. This document details a robust protocol for its synthesis, explores its characteristic reactivity, outlines methods for its analytical characterization, and discusses its potential applications in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of the pyrrolidinone scaffold.

Introduction: The Significance of the Pyrrolidinone Scaffold

The pyrrolidinone ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its prevalence is attributed to its ability to engage in various biological interactions, often serving as a rigid and stereochemically defined framework for presenting key pharmacophoric elements. The inherent polarity and hydrogen bonding capabilities of the lactam functionality contribute to favorable pharmacokinetic profiles.

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride emerges as a valuable synthetic intermediate for accessing novel derivatives based on this scaffold. The presence of the reactive acyl chloride group allows for facile derivatization through reactions with a diverse range of nucleophiles, enabling the exploration of a broad chemical space in the quest for new bioactive molecules. The cyclohexyl substituent provides lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide the necessary technical details to synthesize, characterize, and utilize this versatile building block in drug discovery programs.

Synthesis and Mechanism

The synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a two-step process commencing with the synthesis of its carboxylic acid precursor, followed by its conversion to the target acyl chloride.

Step 1: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

The precursor, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid, can be synthesized via a Michael addition of cyclohexylamine to itaconic acid, followed by an intramolecular amidation.

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid (1.0 eq) and cyclohexylamine (1.1 eq) in a suitable solvent such as water or a high-boiling point alcohol.

-

Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, isolate the product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a solid.

Step 2: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is a mild and efficient method that yields the desired product with volatile byproducts (CO, CO₂, and HCl), simplifying purification.[2]

Experimental Protocol: Synthesis of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, suspend 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagents: Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension. Cool the mixture to 0 °C using an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via the dropping funnel.

-

Reaction Conditions: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 2-4 hours, or until the evolution of gas ceases and the reaction is complete as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

-

Work-up and Isolation: Remove the solvent and any excess oxalyl chloride under reduced pressure. The resulting crude 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is often used in the next step without further purification. If necessary, purification can be achieved by distillation under high vacuum.

Reaction Mechanism

The conversion of the carboxylic acid to the acyl chloride with oxalyl chloride and catalytic DMF proceeds through the formation of a Vilsmeier reagent intermediate.

Figure 1: Mechanism of acyl chloride formation using oxalyl chloride and DMF.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride and its precursor is provided in the table below.

| Property | 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid | 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride |

| Molecular Formula | C₁₁H₁₇NO₃ | C₁₁H₁₆ClNO₂ |

| Molecular Weight | 211.26 g/mol [3] | 229.70 g/mol |

| Appearance | White to off-white solid | Colorless to pale yellow liquid/low melting solid |

| CAS Number | 6304-56-9 | 1181577-49-0 |

Spectroscopic Characterization

The structure of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is a powerful tool for confirming the conversion of the carboxylic acid to the acyl chloride. The broad O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) will disappear, and a new, sharp, and intense carbonyl (C=O) stretching band for the acyl chloride will appear at a higher frequency (typically 1780-1820 cm⁻¹).[4][5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show signals corresponding to the cyclohexyl and pyrrolidinone protons. The disappearance of the acidic proton of the carboxylic acid (typically >10 ppm) is a key indicator of a successful reaction.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic downfield shift for the carbonyl carbon of the acyl chloride (typically in the range of 160-180 ppm) compared to the carboxylic acid.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of a chlorine radical and the formation of an acylium ion.[8][9]

Reactivity and Synthetic Applications

As an acyl chloride, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution reactions. This reactivity makes it a versatile building block for the synthesis of a wide range of derivatives.

Figure 2: Reactivity of 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride with various nucleophiles.

Amide Formation

Reaction with primary or secondary amines yields the corresponding amides. This is a particularly important transformation in drug discovery, as the amide bond is a common feature in many biologically active molecules.

Ester and Thioester Formation

Reaction with alcohols and thiols produces esters and thioesters, respectively. These functional groups can modulate the physicochemical properties of a molecule, such as its solubility and lipophilicity.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride can be used to acylate aromatic and heteroaromatic rings, providing a route to novel ketone derivatives.

Applications in Drug Discovery

The 1-cyclohexyl-5-oxopyrrolidine scaffold is a valuable pharmacophore in the design of new therapeutic agents. Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been investigated for a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][10][11][12][13][14]

The introduction of the cyclohexyl group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes and interact with hydrophobic binding pockets of target proteins. The combination of the rigid pyrrolidinone core and the lipophilic cyclohexyl group makes 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride an attractive starting material for the synthesis of compound libraries for high-throughput screening.

For instance, the tetrazole moiety, which can be introduced via chemistry involving acyl chlorides, is a well-known bioisostere for the carboxylic acid group in drug design.[15] The synthesis of tetrazole-containing compounds from acyl chlorides is a documented strategy, highlighting a potential application for the title compound in generating novel drug candidates.

Safety and Handling

Acyl chlorides are corrosive, lachrymatory, and react violently with water. It is imperative to handle 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from moisture and sources of ignition.

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench any residual acyl chloride with a suitable nucleophile (e.g., a secondary amine) before disposal.

Conclusion

1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis from readily available starting materials, coupled with its high reactivity, makes it an attractive tool for medicinal chemists. This technical guide has provided a comprehensive overview of its synthesis, characterization, reactivity, and potential applications, with the aim of facilitating its use in drug discovery and development programs. The strategic incorporation of the 1-cyclohexyl-5-oxopyrrolidine scaffold has the potential to yield new chemical entities with improved pharmacological profiles.

References

-

Adams, R.; Ulich, L. H. The Use of Oxalyl Chloride and Bromide for Preparing Acid Chlorides, Acid Bromides or Acid Anhydrides. J. Am. Chem. Soc.1920 , 42 (3), 599–611. [Link]

-

McLafferty, F. W. Mass Spectrometric Analysis. Anal. Chem.1956 , 28 (3), 306–316. [Link]

-

Desai, P. S.; Desai, K. R. Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. RASAYAN J. Chem.2020 , 13 (2), 1054-1062. [Link]

-

Colthup, N. B. Spectra-Structure Correlations in the Infra-Red Region. J. Opt. Soc. Am.1950 , 40 (6), 397-400. [Link]

-

Grybaitė, B.; Mickevičius, V. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules2023 , 28 (12), 2639. [Link]

-

Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning: Boston, MA, 2015. [Link]

-

Grybaitė, B.; Vainauskas, V.; Petrikaitė, V.; Mickevičius, V. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules2023 , 28 (9), 3797. [Link]

-

Smith, B. C. Infrared Spectral Interpretation: A Systematic Approach, 2nd ed.; CRC Press: Boca Raton, FL, 2011. [Link]

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons: Hoboken, NJ, 2014. [Link]

-

Lin-Vien, D.; Colthup, N. B.; Fateley, W. G.; Grasselli, J. G. The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules; Academic Press: San Diego, CA, 1991. [Link]

-

Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

-

Stahl, C. R.; Siggia, S. Analysis of Acid Chlorides Containing Free Carboxylic Acid and Hydrogen Chloride. Anal. Chem.1957 , 29 (1), 154–155. [Link]

-

LibreTexts Chemistry. 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

NIST. Acetyl chloride. [Link]

-

Grybaitė, B.; et al. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals2022 , 15 (8), 987. [Link]

-

Vitale, P.; et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules2021 , 26 (16), 4834. [Link]

-

Chemistry Stack Exchange. The carbon-13 chemical shift of acyl chlorides vs ketones. [Link]

-

Kadokawa, J.; et al. Efficient Chitin Derivatization Methods Using Ionic Liquids and Deep Eutectic Solvents. Polymers2022 , 14 (19), 4059. [Link]

-

Desai, P. S.; et al. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. RASAYAN J. Chem.2020 , 13 (2), 1054-1062. [Link]

-

Grybaitė, B.; et al. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules2023 , 28 (12), 2639. [Link]

-

El-Sayed, M. A. A.; et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med. Chem.2023 , 15 (22), 1855-1875. [Link]

-

Ruijter, E.; et al. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein J. Org. Chem.2023 , 19, 1308–1318. [Link]

-

Tandon, R.; et al. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J. Med. Chem.2016 , 59 (20), 9371–9396. [Link]

-

Seth, S.; et al. PYRIDAZINONES: A WONDER NUCLEUS WITH SCAFFOLD OF PHARMACOLOGICAL ACTIVITIES. American Journal of Biological and Pharmaceutical Research2014 , 1 (3), 105-116. [Link]

-

Karageorgis, G.; et al. Pseudonatural Products for Chemical Biology and Drug Discovery. J. Med. Chem.2015 , 58 (19), 7586–7608. [Link]

-

Le, C. M.; et al. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. J. Med. Chem.2017 , 60 (23), 9560–9571. [Link]

-

Crossref. Document is current. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Compound 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid - Chemdiv [chemdiv.com]

- 4. Acyl chloride - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

An In-Depth Technical Guide to 1-Cyclohexyl-5-oxopyrrolidine-3-carbonyl chloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidinone Scaffold